Compound Description: PB12 is a potent and selective dopamine D(4) receptor ligand. []
Relevance: PB12 shares a similar benzamide scaffold with N-[1-(2,5-Dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide and differs in the substitution pattern on the benzene ring, the nature of the amine substituent (piperazine vs. morpholine), the length of the alkyl linker, and the presence of a chlorine atom on the terminal phenyl ring in PB12. []
Compound Description: This compound is a high-affinity D(3) receptor ligand with high selectivity over D(2), D(4), 5-HT(1A), and alpha(1) receptors. []
Relevance: Similar to N-[1-(2,5-Dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide, this compound features a benzamide core structure. Variations are observed in the substituents on the benzene ring (3-methoxy vs. 4-morpholinyl), the length and nature of the amine substituent (piperazine with a butyl linker vs. morpholine with an ethyl linker), and the presence of a 2,3-dichlorophenyl group instead of a 2,5-dimethylphenyl group. []
Compound Description: This compound exhibits high affinity for the D(3) receptor, good selectivity over other receptors, and suitable properties for potential use in positron emission tomography (PET) imaging due to its lipophilicity and labeling potential with carbon-11. []
Relevance: This compound closely resembles N-[1-(2,5-Dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide in its structure, featuring a comparable benzamide framework. The differences lie in the substituents on the benzene ring (3-methoxy vs. 4-morpholinyl), the length and nature of the amine substituent (piperazine with a butyl linker vs. morpholine with an ethyl linker), and the specific substitution pattern on the terminal phenyl ring (2,3-dimethyl vs. 2,5-dimethyl). []
Compound Description: This compound demonstrates high affinity for the D(3) receptor, selectivity over other receptors, and potential for use in PET imaging due to its affinity, lipophilicity, and suitability for carbon-11 labeling. []
Relevance: This compound shares structural similarities with N-[1-(2,5-Dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide, including a core benzamide structure. It differs in the replacement of the benzene ring with a benzofuran ring, the presence of a 7-methoxy substituent instead of a 4-morpholinyl group, the utilization of a piperazine with a butyl linker instead of morpholine with an ethyl linker, and the presence of a 2,3-dichlorophenyl substituent in place of a 2,5-dimethylphenyl group. []
Compound Description: 2D216 is a small molecule identified through high-throughput screening that sustains NF-κB activation by lipopolysaccharide (LPS), a Toll-like receptor 4 (TLR4) ligand. It demonstrates co-adjuvant activity with monophosphoryl lipid A (MPLA), enhancing antigen-specific IgG responses and protecting mice from lethal influenza virus challenge. [, ]
Relevance: Both 2D216 and N-[1-(2,5-Dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide share the 2,5-dimethylphenyl structural motif. They also both contain a benzamide group, although in 2D216 it is directly attached to a thiazole ring, while in N-[1-(2,5-Dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide it is connected via an ethyl linker. Additionally, 2D216 possesses a piperidine-1-ylsulfonyl substituent on the benzamide ring, whereas N-[1-(2,5-Dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide has a 4-morpholinyl group. [, ]
Compound Description: 2E151 is an analog of 2D216 that exhibits greater potency in enhancing TLR4 ligand-stimulated autologous mixed lymphocyte reaction (MLR). []
Relevance: Similar to N-[1-(2,5-Dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide, 2E151 incorporates a 2,5-dimethylphenyl moiety and a benzamide group, although the latter is directly linked to a thiazole ring in 2E151. Moreover, 2E151 has a 4-(4-propylpiperidin-1-yl)sulfonyl substituent on the benzamide ring, unlike the 4-morpholinyl group in N-[1-(2,5-Dimethylphenyl)ethyl]-4-(4-morpholinyl)benzamide. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.